2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-23-20(25)9-7-16(22-23)14-4-2-3-5-15(14)21-19(24)11-26-13-6-8-17-18(10-13)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHWCWINCDSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the acetamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with the pyridazinone derivative: The final step involves the coupling of the intermediate with the pyridazinone derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The pyridazinone derivative can inhibit certain enzymes, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Evidence
Compound 11p ()
- Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide.
- Key Differences: Replaces the dihydropyridazine ring with a benzo-diazepine-pyrimido-pyrimidine scaffold. Incorporates a butenyl substituent and methylpyridin-3-ylamino group.
- Implications : The benzodiazepine-pyrimidine hybrid may enhance binding to kinase domains or nucleotide-binding pockets compared to the simpler dihydropyridazine system in the target compound.
CS-0309467 ()
- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
- Key Differences :
- Benzodioxin (1,4-dioxane fused to benzene) vs. benzodioxol (1,3-dioxole fused to benzene) in the target compound.
- Lacks the acetamide linker and dihydropyridazine ring.
- Implications: The dimethylaminomethyl group in CS-0309467 may improve solubility or CNS penetration, whereas the acetamide in the target compound could enhance hydrogen-bonding interactions with biological targets.
Compounds m, n, o ()
- Structure: Peptidomimetic derivatives with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamide groups.
- Key Differences: Peptide-like backbones vs. the purely aromatic/heterocyclic framework of the target compound.
Hypothetical Pharmacological Profiles
*Estimated based on structural similarity to . †Estimated from the complex structure in .
Biological Activity
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzodioxole moiety and a pyridazinone derivative. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is with a molecular weight of approximately 330.34 g/mol. The structural features that contribute to its biological activity include:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.34 g/mol |
| Functional Groups | Benzodioxole, Acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the benzodioxole group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Enzyme Inhibition
Research indicates that compounds containing similar structural motifs can inhibit various enzymes. For instance, studies have shown that derivatives with benzodioxole structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The acetamide group may also play a role in modulating enzyme activity through covalent bonding with active site residues.
Antimicrobial Activity
In vitro studies have demonstrated that compounds structurally related to 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Preliminary research suggests potential anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of related compounds against Candida albicans and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents.
Case Study 2: Anticancer Potential
In a study focusing on cancer cell lines, derivatives were shown to inhibit cell proliferation significantly. The compounds induced apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins.
Q & A
Q. What are the key structural features of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide, and how do they influence synthetic strategies?
The compound contains a benzodioxole moiety, a pyridazinone core, and an acetamide linker. The benzodioxole group enhances metabolic stability, while the pyridazinone ring offers sites for functionalization. The acetamide bridge facilitates interactions with biological targets. These features necessitate careful selection of protecting groups (e.g., for the labile pyridazinone ring) and regioselective coupling reactions during synthesis .
Q. What are common synthetic routes for this compound, and what challenges arise during multi-step synthesis?
Synthesis typically involves:
- Substitution reactions to introduce the benzodioxole-oxy group.
- Condensation of intermediates (e.g., aniline derivatives with activated acetamide precursors).
- Reduction or oxidation steps to stabilize intermediates. Challenges include managing competing side reactions (e.g., over-oxidation of pyridazinone) and isolating hygroscopic intermediates. Multi-step purification via column chromatography or recrystallization is often required .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities.
- HPLC with UV detection for purity assessment (>95% threshold).
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
- TLC for rapid reaction monitoring. Contradictory spectral data (e.g., unexpected splitting in NMR) may require X-ray crystallography for resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro group reductions).
- DoE (Design of Experiments) : Systematic variation of temperature, pH, and stoichiometry to identify optimal conditions .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Example: Aromatic proton splitting in NMR inconsistent with expected symmetry.
- Cross-validation : Combine 2D NMR (COSY, NOESY) with computational modeling (DFT calculations).
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons.
- Comparative analysis : Benchmark against structurally related compounds (e.g., benzodioxole-containing analogs from literature) .
Q. What in silico methods predict the compound’s pharmacokinetics and target binding?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases linked to pyridazinone activity).
- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales. Validation requires correlation with in vitro assays (e.g., microsomal stability tests) .
Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophore elements?
- Analog synthesis : Modify substituents on the pyridazinone (e.g., methyl → ethyl) or benzodioxole (e.g., methoxy → ethoxy).
- Bioactivity testing : Screen analogs against disease-relevant targets (e.g., antibacterial or anticancer assays).
- Data analysis : Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values. Example: Replacing the pyridazinone oxygen with sulfur increased activity against Gram-positive bacteria in related compounds .
Q. What strategies enable regioselective functionalization of the pyridazinone core?
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
- Metal-mediated reactions : Use Cu(I) catalysts for Ullmann-type couplings at the 4-position.
- Microwave-assisted synthesis : Enhance reaction specificity for challenging substitutions (e.g., C-H activation). Monitoring with in-situ IR spectroscopy ensures controlled progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
